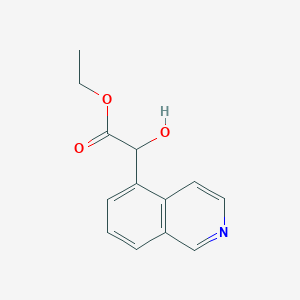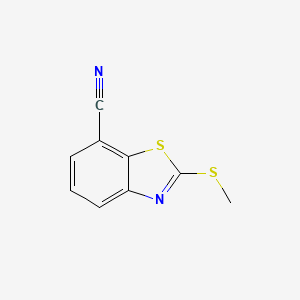
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with salicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles; reactions may be conducted in polar or non-polar solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
2-Aminopyridine: A simpler analog that serves as a precursor in the synthesis of more complex heterocycles.
Benzoxazole: The parent structure of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol, which also exhibits interesting chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(2-aminopyridin-3-yl)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C12H9N3O2/c13-11-7(3-2-6-14-11)12-15-10-8(16)4-1-5-9(10)17-12/h1-6,16H,(H2,13,14) |
InChI Key |
UUJGTJWKJCNQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=C(N=CC=C3)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzyloxy)-2-{[(2,6-dichlorophenyl)methoxy]methyl}butan-2-ol](/img/structure/B8530482.png)
![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)
![N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide](/img/structure/B8530528.png)


![1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde](/img/structure/B8530542.png)



![1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-](/img/structure/B8530562.png)



